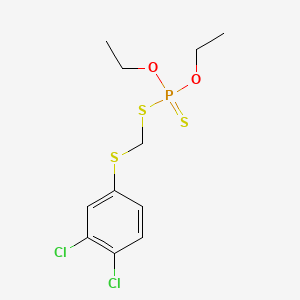

Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester

CAS No.: 3152-41-8

Cat. No.: VC18421144

Molecular Formula: C11H15Cl2O2PS3

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3152-41-8 |

|---|---|

| Molecular Formula | C11H15Cl2O2PS3 |

| Molecular Weight | 377.3 g/mol |

| IUPAC Name | (3,4-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |

| Standard InChI | InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 |

| Standard InChI Key | MMOZLNLHLXGIJI-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=S)(OCC)SCSC1=CC(=C(C=C1)Cl)Cl |

Introduction

Chemical Identity and Nomenclature

Phosphorodithioic acid, (((3,4-dichlorophenyl)thio)methyl) O,O-diethyl ester is systematically named according to IUPAC conventions, reflecting its phosphorodithioate backbone and substituted aromatic moiety. The compound is alternatively identified by several synonyms, including O,O-diethyl S-[(3,4-dichlorophenylthio)methyl] phosphorodithioate and Geigy G-27365 . Its CAS registry number (3152-41-8) ensures unambiguous identification across chemical databases.

Molecular Formula and Mass

The molecular formula C₁₁H₁₅Cl₂O₂PS₃ corresponds to a molecular weight of 377.31 g/mol . The structural arrangement comprises a diethyl phosphorodithioate group linked to a 3,4-dichlorophenylthio-methyl substituent, conferring both lipophilic and electrophilic characteristics.

Structural Characteristics and Synthesis

Molecular Architecture

The compound’s structure features a central phosphorus atom bonded to two ethoxy groups, a dithioate group (S=P-S), and a methylthio bridge connected to a 3,4-dichlorophenyl ring. The SMILES notation S=P(SC1=CC(=C(C=C1)Cl)Cl)(OCC)OCC and InChIKey NYAZLCBHRWRNRY-UHFFFAOYSA-N provide precise representations of its connectivity.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅Cl₂O₂PS₃ | |

| Molecular Weight | 377.31 g/mol | |

| SMILES | S=P(SC1=CC(=C(C=C1)Cl)Cl)(OCC)OCC | |

| InChIKey | NYAZLCBHRWRNRY-UHFFFAOYSA-N |

Synthesis Pathways

The compound was first synthesized by Geigy A.G. (now part of Syngenta) through a multi-step reaction involving:

-

Diethyl phosphorodithioate formation via reaction of phosphorus pentasulfide with ethanol.

-

Thiomethylation using 3,4-dichlorothiophenol and formaldehyde to form the methylthio intermediate.

-

Esterification to couple the intermediates under controlled conditions .

Patents from the 1950s (DE957213, US2891984) detail these methods, which remain foundational for industrial-scale production .

Physical and Chemical Properties

Physicochemical Parameters

The compound exhibits a density of 1.4 g/cm³ and a boiling point of 422.3°C at 760 mmHg . Its low vapor pressure (evident from a boiling point of 111°C at 0.01 Torr for analogous structures ) suggests limited volatility under ambient conditions.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.4 g/cm³ | |

| Boiling Point | 422.3°C (760 mmHg) | |

| Flash Point | 209.2°C | |

| LogP (Octanol-Water) | 6.72 |

Solubility and Reactivity

The compound’s logP value of 6.72 indicates high lipophilicity, favoring solubility in organic solvents like dichloromethane and toluene. Hydrolysis studies of related phosphorodithioates suggest susceptibility to alkaline conditions, yielding thiophosphate derivatives .

Applications and Industrial Use

Research Applications

Recent studies (as of 2025) explore its potential as a synthon for metal-chelating agents and flame retardants, leveraging its sulfur and phosphorus content .

| Parameter | Detail | Source |

|---|---|---|

| HS Code | 2931900090 | |

| MFN Tariff | 6.5% | |

| EU Regulatory Status | Not listed under REACH Annex XVII |

Recent Research and Future Directions

Environmental Fate

Preliminary studies indicate moderate persistence in soil (half-life ~30–60 days), with anaerobic degradation yielding 3,4-dichlorothiophenol as a primary metabolite . Photolysis in aqueous systems remains uncharacterized, presenting a critical research gap.

Synthetic Derivatives

Ongoing work focuses on modifying the dichlorophenyl group to enhance selectivity and reduce non-target toxicity. Derivatives with trifluoromethyl substituents show promise in patent literature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume